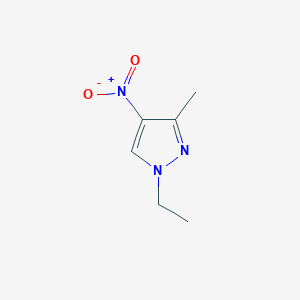

1-ethyl-3-methyl-4-nitro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-4-6(9(10)11)5(2)7-8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUHNNYPMAKLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290137 | |

| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-32-8 | |

| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyrazole Chemistry and the Scientific Significance of 1 Ethyl 3 Methyl 4 Nitro 1h Pyrazole

General Introduction to Pyrazole (B372694) Heterocycles: Structural Features and Chemical Versatility

Pyrazole is an aromatic organic heterocycle featuring a five-membered ring composed of three carbon atoms and two adjacent nitrogen atoms. globalresearchonline.net This unique structure, a type of azole, imparts a range of physical and chemical properties that make it a versatile compound in heterocyclic chemistry. researchgate.net The pyrazole ring is planar and aromatic, containing 4π-electrons and an unshared pair of electrons from one nitrogen atom delocalized within the π-system. globalresearchonline.net The presence of both a pyrrole-like nitrogen (which can donate a proton) and a pyridine-like nitrogen (which can accept a proton) allows pyrazole molecules to act as both hydrogen bond donors and acceptors, facilitating the formation of intermolecular interactions. nih.gov

The chemical versatility of pyrazoles is significant. The ring system is relatively stable and can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. researchgate.net Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially occur at the 4-position of the pyrazole ring. globalresearchonline.netresearchgate.net This reactivity allows for the synthesis of a wide array of substituted pyrazole derivatives with diverse applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Historical Context and Evolution of Substituted Pyrazole Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. globalresearchonline.net One of the earliest and most classical methods for synthesizing substituted pyrazoles was also developed by Knorr, involving the condensation of β-diketones with hydrazine (B178648) derivatives. nih.gov In 1889, Buchner first synthesized the parent pyrazole compound through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net

Since these initial discoveries, research into substituted pyrazoles has evolved significantly. Synthetic methodologies have expanded beyond classical condensation reactions to include dipolar cycloadditions and multicomponent reactions, allowing for the creation of polysubstituted pyrazoles with high regioselectivity. nih.gov The development of modern synthetic techniques, such as microwave-assisted and ultrasound-assisted synthesis, has further improved the efficiency and sustainability of producing pyrazole derivatives. researchgate.net The continuous evolution of synthetic strategies has made a vast number of structurally diverse pyrazole compounds accessible for investigation in various scientific fields. nih.gov

Importance of Nitropyrazole Scaffolds in Modern Chemical and Biological Sciences

Nitropyrazoles, which are pyrazole rings substituted with one or more nitro groups (–NO2), represent a critically important class of compounds. The introduction of the nitro group, a strong electron-withdrawing group, significantly modifies the electronic properties of the pyrazole ring. nih.gov These compounds are characterized by their high density, high energy, and often, low sensitivity, making them a major focus in the field of energetic materials research. guidechem.com The presence of nitro groups increases the nitrogen content and improves the oxygen balance of the molecule, which can enhance detonation performance. nih.gov Consequently, nitropyrazoles are investigated as potential explosives, propellants, and pyrotechnic agents. nih.gov

Beyond their use as energetic materials, nitropyrazole scaffolds are valuable intermediates in the synthesis of other complex molecules. guidechem.com They are widely used in the pharmaceutical and pesticide industries. guidechem.com The diverse reactivity of the nitropyrazole core allows for further functionalization, leading to derivatives with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govrsc.org For instance, 4-nitropyrazole is a key intermediate in the synthesis of various nitropyrazole-based energetic compounds and other derivatives. guidechem.com The versatility of the nitropyrazole scaffold ensures its continued importance in both materials science and medicinal chemistry. rsc.org

Advanced Synthetic Methodologies for 1 Ethyl 3 Methyl 4 Nitro 1h Pyrazole and Analogous Nitropyrazoles

Established Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole core is a well-established field in heterocyclic chemistry, with several robust methods available to the synthetic chemist. These strategies offer varying degrees of substitution pattern control, functional group tolerance, and reaction efficiency.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comnih.gov This approach is straightforward and provides a rapid route to polysubstituted pyrazoles. mdpi.com The reaction between a substituted hydrazine and a β-diketone can, however, lead to a mixture of two regioisomers, a significant challenge that needs to be addressed for specific substitution patterns. mdpi.comnih.gov

To synthesize the 1-ethyl-3-methyl substituted pyrazole core of the target molecule, ethylhydrazine (B1196685) would be reacted with a 1,3-dicarbonyl compound such as acetylacetone. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents. For instance, the use of aprotic dipolar solvents has been shown to improve regioselectivity in favor of one isomer over the other. nih.gov

Several advancements have been made to the classical Knorr synthesis. For example, nano-ZnO has been utilized as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) in a greener protocol. mdpi.com Furthermore, the in-situ generation of 1,3-dicarbonyl compounds from ketones and acid chlorides, followed by the addition of hydrazine, offers a one-pot approach to pyrazole synthesis with good to excellent yields. mdpi.comijpsjournal.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product(s) | Yield | Reference(s) |

| Hydrazine derivatives | β-Diketones | Varies | Mixture of two regioisomers | Not specified | mdpi.com |

| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO | 1,3,5-substituted pyrazoles | Not specified | mdpi.com |

| Hydrazine | In-situ generated 1,3-diketones | Not specified | Pyrazoles | Good to excellent | mdpi.comijpsjournal.com |

| Aryl hydrochloride hydrazine | 1,3-Diketones | Aprotic dipolar solvents | 1,3-substituted 1-arylpyrazoles | Good yields | nih.gov |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Formation

The [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, typically an alkyne, is another powerful method for constructing the pyrazole ring. mdpi.comchim.it This approach can offer high regioselectivity, which is a significant advantage over classical cyclocondensation methods. organic-chemistry.org

A convenient one-pot procedure involves the in-situ generation of diazo compounds from stable tosylhydrazone derivatives, which then react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. acs.org For the synthesis of a 3-methyl substituted pyrazole, a diazo compound derived from acetaldehyde (B116499) could be reacted with an appropriate alkyne. The subsequent N-ethylation would then be required to obtain the desired 1-ethyl-3-methyl-1H-pyrazole precursor.

Recent developments in this area include the use of Morita–Baylis–Hillman carbonates derived from ninhydrin, which react with nitrilimines in a 1,3-dipolar cycloaddition to afford 1,3,5-trisubstituted pyrazoles in high yields. rsc.org

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis

| Diazo Compound Source | Dipolarophile | Conditions | Product | Yield | Reference(s) |

| In-situ from tosylhydrazones | Terminal alkynes | One-pot | 3,5-disubstituted pyrazoles | Good | organic-chemistry.org |

| Nitrilimines | Ninhydrin-derived Morita–Baylis–Hillman carbonates | Not specified | 1,3,5-trisubstituted pyrazoles | Up to 95% | rsc.org |

| Diazo compounds | N-vinylimidazole (acetylene equivalent) | One-pot | 1H-3-Substituted pyrazoles | Not specified | acs.org |

| Sydnones | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Toluene or xylene | 1-arylpyrazoles | Good | mdpi.com |

Transition Metal-Catalyzed Approaches for Pyrazole Synthesis

Transition metal catalysis has emerged as a versatile tool for the synthesis of pyrazoles, often enabling novel bond formations and improved selectivity. rsc.org These methods can involve the functionalization of pre-existing pyrazole rings or the construction of the ring itself. rsc.orgresearchgate.net

One approach involves the copper-catalyzed coupling of arylboronic acids with a protected diimide to form a hydrazine precursor in situ. This is followed by cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process to yield N-arylpyrazoles. nih.gov This method allows for the introduction of various functional groups at the N1 position of the pyrazole ring. nih.gov

Another strategy utilizes a ruthenium catalyst for the hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines to afford 1,4-disubstituted pyrazoles. organic-chemistry.org Furthermore, iron(III)-containing ionic liquids have been explored as efficient homogeneous catalysts for the condensation of various hydrazines and 1,3-diketone derivatives at room temperature, offering a greener synthetic route. ias.ac.in

Table 3: Examples of Transition Metal-Catalyzed Pyrazole Synthesis

| Catalyst | Reactants | Reaction Type | Product | Yield | Reference(s) |

| Copper | Arylboronic acids, Boc-protected diimide, 1,3-dicarbonyls | One-pot coupling and cyclocondensation | N-arylpyrazoles | Not specified | nih.gov |

| Ruthenium | 1,3-diols, alkyl hydrazines | Hydrogen transfer | 1,4-disubstituted pyrazoles | Not specified | organic-chemistry.org |

| Fe(III)-based ionic liquid | Hydrazines, 1,3-diketone derivatives | Condensation | Pyrazole derivatives | Up to 90% (first cycle) | ias.ac.in |

| Copper | α,β-alkynic hydrazones | Electrophilic cyclization | 4-iodopyrazoles | Not specified | nih.gov |

Multicomponent Reaction (MCR) and One-Pot Methodologies

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. mdpi.combeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.comnih.gov

A common MCR for pyranopyrazoles involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often with a catalyst. nih.gov While this leads to fused pyrazole systems, other MCRs directly afford substituted pyrazoles. For instance, a three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines can be catalyzed by Yb(PFO)₃. beilstein-journals.org

One-pot methodologies that combine several synthetic steps without the isolation of intermediates are also highly valuable. The in-situ formation of 1,3-dicarbonyls from enolates and acid chlorides, followed by reaction with hydrazines, is a prime example of a consecutive multicomponent reaction for pyrazole synthesis. nih.govbeilstein-journals.org

Table 4: Examples of Multicomponent and One-Pot Pyrazole Syntheses

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference(s) |

| Four-component | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Varies | Pyranopyrazoles | Not specified | nih.gov |

| Three-component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | Not specified | beilstein-journals.org |

| Consecutive MCR | Enolates, carboxylic acid chlorides, hydrazines | LiHMDS | Pyrazoles | Good to excellent | nih.govbeilstein-journals.org |

| Three-component | Aryl glyoxal, aryl thioamide, pyrazolones | HFIP | Pyrazole-linked thiazoles | Good to excellent | acs.org |

Regioselective Introduction of the Nitro Group on the Pyrazole Ring

Once the 1-ethyl-3-methyl-1H-pyrazole core is synthesized, the next crucial step is the regioselective introduction of a nitro group at the C4 position. The electronic properties of the pyrazole ring, with its π-excessive nature, make it susceptible to electrophilic substitution, with the C4 position being the most nucleophilic and thus the primary site for such reactions. chim.it

Direct Nitration Procedures for Pyrazoles

Direct nitration is the most common method for introducing a nitro group onto the pyrazole ring. semanticscholar.orgresearchgate.net The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and avoid the formation of undesired byproducts.

A mixture of concentrated nitric acid and sulfuric acid is a classic nitrating system, but can be harsh. semanticscholar.org Milder conditions, such as using nitric acid in trifluoroacetic anhydride (B1165640), have been shown to be effective for the direct nitration of a variety of five-membered heterocycles, including pyrazoles, affording mononitro derivatives in good yields. semanticscholar.orgumich.edu For N-methylpyrazole, nitration with nitric acid in trifluoroacetic anhydride has been reported to yield the 4-nitro product. semanticscholar.org It is highly probable that 1-ethyl-3-methyl-1H-pyrazole would undergo nitration under similar conditions to selectively afford 1-ethyl-3-methyl-4-nitro-1H-pyrazole.

The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has been reported, indicating that nitration of a substituted pyrazole at the 4-position is a feasible transformation. researchgate.net In another example, 1-methylpyrazol-3-ones were successfully nitrated with aqueous nitric acid to give the corresponding 4-nitropyrazol-3-ones. researchgate.net

It is also known that the nitration of pyrazole itself can lead to 4-nitropyrazole, although this can be accompanied by byproducts. google.com The thermal rearrangement of N-nitropyrazoles can also be a route to C-nitropyrazoles, such as 3(5)-nitropyrazole. researchgate.netnih.gov

Table 5: Examples of Direct Nitration of Pyrazoles

Synthetic Routes Involving Nitro-Containing Precursors

The synthesis of this compound can be strategically approached by constructing the pyrazole ring from precursors that already contain the essential nitro functionality. This methodology often provides a direct and efficient pathway to the desired 4-nitropyrazole core, which can subsequently be N-alkylated. Key strategies include the cyclocondensation of β-dicarbonyl compounds or their equivalents with hydrazine derivatives.

A prevalent method for the synthesis of substituted pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a reaction first reported by Knorr. nih.govmdpi.comyoutube.combeilstein-journals.org For the synthesis of 4-nitropyrazoles, a key intermediate is a β-dicarbonyl compound bearing a nitro group at the C2 position. For instance, the reaction of a nitro-substituted β-diketone with ethylhydrazine would theoretically yield the target molecule.

A more advanced and regioselective method involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with monosubstituted hydrazines. rsc.orgrsc.orgresearchgate.net This approach has been shown to produce N1-substituted-4-nitropyrazole-5-carboxylates with excellent regioselectivity and in good yields. rsc.orgrsc.orgresearchgate.net The solvent plays a crucial role in directing the regioselectivity, with pyridine (B92270) being identified as an optimal solvent for favoring the formation of the N1-substituted product. rsc.org Although this specific precursor leads to a carboxylate at the 5-position, the underlying principle of using a nitro-containing enaminoketone demonstrates a viable strategy for constructing the 4-nitropyrazole ring.

Another relevant precursor is 3-methyl-4-nitropyrazole. This compound serves as a versatile intermediate that can be synthesized and then subsequently N-ethylated to obtain the final product. chemimpex.com The synthesis of 3-methyl-4-nitropyrazole itself can be achieved through various nitration strategies of 3-methylpyrazole (B28129) or through rearrangement reactions of N-nitro-3-methylpyrazole isomers. researchgate.net For example, the thermal rearrangement of 5-methyl-1-nitropyrazole (B3065178) has been reported to yield 3(5)-methyl-4-nitropyrazole in high yield. researchgate.net

Furthermore, multicomponent reactions offer a streamlined approach to pyrazole synthesis. beilstein-journals.orgnih.gov A one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can lead to polyfunctional pyrazoles through a sequence of Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization. organic-chemistry.org Adapting such a strategy with nitro-containing building blocks could provide a direct route to the target compound. For instance, the reaction between nitro-olefins and hydrazones has been reported for the synthesis of tetrasubstituted pyrazoles. orientjchem.org

The table below summarizes some of the key nitro-containing precursors and their corresponding synthetic methodologies for obtaining nitropyrazole cores.

| Precursor | Reagents | Product Type | Reference |

| Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate | Substituted Hydrazines | N1-Substituted-4-nitropyrazole-5-carboxylates | rsc.orgrsc.org |

| 5-Methyl-1-nitropyrazole | Heat (Thermal Rearrangement) | 3(5)-Methyl-4-nitropyrazole | researchgate.net |

| Nitro-olefins | Hydrazones | Tetrasubstituted Pyrazoles | orientjchem.org |

| 1,3-Diketones | Hydrazines | Polysubstituted Pyrazoles | nih.govmdpi.com |

N-Alkylation Techniques for the Generation of 1-Ethyl Pyrazole Derivatives

The introduction of an ethyl group onto the pyrazole nitrogen is a critical step in the synthesis of this compound. The N-alkylation of asymmetrically substituted pyrazoles, such as 3-methyl-4-nitropyrazole, can lead to a mixture of two regioisomers: the N1- and N2-alkylated products. Therefore, controlling the regioselectivity of this reaction is of paramount importance.

Strategies for Selective Ethylation at the N1 Position

Achieving selective ethylation at the N1 position of a 3-substituted pyrazole is influenced by several factors, including the nature of the substituent at the 3-position, the choice of the ethylating agent, the base, and the reaction conditions. Generally, the less sterically hindered nitrogen atom is favored for alkylation. In the case of 3-methyl-4-nitropyrazole, the N1 nitrogen is adjacent to the methyl group, while the N2 nitrogen is adjacent to a proton.

Traditional N-alkylation methods often employ alkyl halides, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The regioselectivity of this reaction can be highly dependent on the steric bulk of the substituent at the C3 position. For a methyl group, a mixture of isomers is often obtained, necessitating separation.

To enhance selectivity, various strategies have been developed. The use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve the N1 selectivity in the methylation of pyrazoles. researchgate.netnih.gov This concept can be extended to ethylation by using analogous α-haloethylsilanes. The bulky silyl (B83357) group directs the alkylation to the less hindered nitrogen, and subsequent protodesilylation yields the desired N-ethyl pyrazole.

Enzymatic alkylation presents a highly selective modern approach. Engineered enzymes, such as variants of nicotinamide (B372718) N-methyltransferase (NMT), have demonstrated the ability to catalyze the N-alkylation of pyrazoles with high regioselectivity. researchgate.net These biocatalysts can be designed to selectively transfer an ethyl group from a donor substrate to the desired nitrogen atom of the pyrazole ring.

Another strategy involves a catalyst-free Michael addition for the regioselective N1-alkylation of 1H-pyrazoles, which has been shown to give high yields and excellent regioselectivity for a range of substituted pyrazoles, including those with nitro groups. organic-chemistry.orgmdpi.com

The following table outlines various methods for selective N-alkylation of pyrazoles.

| Alkylation Method | Key Features | Potential for Ethylation | Reference |

| Traditional Alkylation (Alkyl Halide/Base) | Simple, but can lead to isomeric mixtures. | Direct application with ethyl halides. | pharmaguideline.com |

| Masked Alkylating Reagents (α-Haloalkylsilanes) | High N1 selectivity due to steric hindrance. | Adaptable with α-haloethylsilanes. | researchgate.netnih.gov |

| Enzymatic Alkylation | High regioselectivity, mild conditions. | Feasible with engineered enzymes. | researchgate.net |

| Catalyst-Free Michael Addition | High yield and regioselectivity for N1-alkylation. | Applicable for pyrazoles with activating groups. | organic-chemistry.orgmdpi.com |

Control of Regioisomeric Formation During N-Alkylation

The formation of regioisomers during the N-alkylation of unsymmetrical pyrazoles is a common challenge. The ratio of the N1 to N2 isomer is influenced by a delicate interplay of steric and electronic effects, as well as the reaction conditions.

Steric Hindrance: As a general rule, alkylating agents tend to react at the less sterically hindered nitrogen atom. In 3-methyl-4-nitropyrazole, the methyl group at the C3 position provides some steric bulk, which can direct larger alkylating agents towards the N2 position. However, for a relatively small group like ethyl, the directing effect may not be absolute, leading to a mixture of isomers. The use of bulkier ethylating agents or the introduction of a temporary bulky group on the pyrazole ring can enhance regioselectivity.

Electronic Effects: The electronic nature of the substituents on the pyrazole ring also plays a role. Electron-withdrawing groups, such as the 4-nitro group, decrease the electron density of the pyrazole ring and can influence the relative nucleophilicity of the two nitrogen atoms. The electron-withdrawing nitro group can increase the acidity of the N-H proton, facilitating deprotonation to form the pyrazolate anion. mdpi.com The distribution of the negative charge in the anion, along with steric factors, will then determine the site of alkylation.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioisomeric ratio. For instance, in the alkylation of 3-substituted pyrazoles, the use of K2CO3 in DMSO has been shown to favor N1-alkylation. mdpi.com The reaction temperature can also be a critical parameter, with lower temperatures sometimes favoring the formation of one isomer over the other.

Advanced Methodologies: Recent advancements have provided more precise control over regioselectivity. Acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles has been developed as an alternative to methods requiring strong bases. researchgate.netnih.gov In this case, the regioselectivity is also primarily controlled by sterics. Furthermore, a novel "strategic atom replacement" approach, where N-alkyl pyrazoles are synthesized from isothiazoles, completely circumvents the selectivity issues associated with direct N-alkylation. rsc.orgrsc.org

Synthetic Pathways to Functionalized Derivatives of this compound

The functionalization of this compound allows for the exploration of its chemical space and the development of new derivatives with potentially interesting properties. Modifications can be targeted at the 3-methyl group or the 4-nitro group.

Modification at the 3-Methyl Group Position

The methyl group at the 3-position of the pyrazole ring, while generally stable, can be a site for chemical modification. The reactivity of a methyl group on a pyrazole ring is influenced by the electronic nature of the heterocyclic core.

One potential transformation is the oxidation of the methyl group. While the pyrazole ring itself can be resistant to oxidation, the side-chain methyl group can be oxidized to a formyl or carboxyl group under appropriate conditions. pharmaguideline.com This would provide a handle for further synthetic transformations, such as the introduction of other functional groups or the extension of the carbon chain.

Another possibility involves halogenation of the methyl group, for instance, through radical bromination, to form a bromomethyl derivative. This derivative would be a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Furthermore, deprotonation of the methyl group with a strong base could generate a carbanion, which could then react with various electrophiles. However, the presence of the acidic N-H proton in the precursor 3-methyl-4-nitropyrazole would need to be considered and potentially protected prior to such a reaction.

Chemical Transformations Involving the 4-Nitro Group

The 4-nitro group is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Reduction to an Amino Group: One of the most common and synthetically useful transformations of a nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. researchgate.net Other effective reducing systems include tin(II) chloride (SnCl2) in hydrochloric acid or hydrazine in the presence of a catalyst like Raney nickel. researchgate.net The resulting 1-ethyl-3-methyl-1H-pyrazol-4-amine is a key intermediate for the synthesis of a wide range of other derivatives, including amides, sulfonamides, and for the construction of fused heterocyclic systems.

Nucleophilic Aromatic Substitution: The nitro group can activate the pyrazole ring for nucleophilic aromatic substitution, although this is more common for dinitro- or trinitropyrazoles. researchgate.net Under certain conditions, the nitro group itself can be displaced by a nucleophile.

Denitration: It is also possible to remove the nitro group entirely through a denitration reaction. This can sometimes occur as a side reaction during other transformations, particularly under harsh conditions. researchgate.net

Other Transformations: The nitro group can also participate in other reactions. For example, it can be partially reduced to a nitroso or hydroxylamino group. The rich chemistry of the nitro group provides a plethora of opportunities for the late-stage functionalization of the this compound scaffold.

The following table summarizes some of the key transformations of the 4-nitro group on a pyrazole ring.

| Transformation | Reagents/Conditions | Product | Reference |

| Reduction to Amine | Pd/C, H2; SnCl2/HCl; Ni-Re/Hydrazine | 4-Aminopyrazole | researchgate.net |

| Nucleophilic Substitution | Nucleophile (e.g., amines, thiols) | 4-Substituted Pyrazole | researchgate.net |

| Denitration | Varies (e.g., steric hindrance, reaction conditions) | 4-Unsubstituted Pyrazole | researchgate.net |

Functionalization at Other Ring Positions (e.g., C5)

The regioselective functionalization of the pyrazole ring, particularly after the establishment of a substitution pattern like that in this compound, presents a significant synthetic challenge. The electronic nature of the existing substituents—the electron-donating alkyl groups at N1 and C3, and the potent electron-withdrawing nitro group at C4—exerts a strong influence on the reactivity of the remaining C5 position.

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C–H activation as a powerful tool for the direct and selective introduction of new functional groups, bypassing the need for pre-functionalized substrates. rsc.org For pyrazoles, direct C–H arylation often leads to mixtures of products, as the C4 and C5 positions can both be susceptible to reaction. academie-sciences.fracademie-sciences.fr

A key strategy to control regioselectivity and achieve specific C5 functionalization is the use of a "blocking group" at the C4 position. academie-sciences.fr While the target compound features a nitro group at C4, other studies have demonstrated that substituents like esters can effectively block the C4 position, thereby directing palladium-catalyzed arylation exclusively to the C5 position. academie-sciences.fracademie-sciences.frresearchgate.net Following the C5-arylation, the blocking group can be removed, demonstrating its utility as a removable directing group. academie-sciences.fr

In the context of 4-nitropyrazoles, a divergent and regioselective approach for C5-arylation has been developed using guided transition-metal-catalyzed methods. nih.govacs.org This methodology provides a direct route to 5-aryl-4-nitro-1H-pyrazoles, which are valuable scaffolds in medicinal chemistry. The reaction's success underscores the ability to selectively activate the C5-H bond even in the presence of the deactivating C4-nitro group. The choice of catalyst, ligands, and reaction conditions is critical in overcoming the electronic deactivation and achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed C5-Arylation of Substituted Pyrazoles This interactive table summarizes conditions for the regioselective C5-arylation of pyrazole derivatives, a key strategy for functionalizing the pyrazole core.

| Pyrazole Substrate | Arylating Agent | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| Ethyl 1-methylpyrazole-4-carboxylate | 1-Bromo-4-(trifluoromethyl)benzene | PdCl(C3H5)(dppb) (5%) | KOAc | DMA | 85 | academie-sciences.fr |

| Ethyl 1-methylpyrazole-4-carboxylate | 1-Bromo-3-cyanobenzene | PdCl(C3H5)(dppb) (5%) | KOAc | DMA | 83 | academie-sciences.fr |

| 1-Benzyl-4-nitro-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ (10%) | Ag₂O | Dioxane | 75 | acs.org |

| 1-(p-Methoxyphenyl)-4-nitro-1H-pyrazole | 4-Methylphenylboronic acid | Pd(OAc)₂ (10%) | Ag₂O | Dioxane | 68 | acs.org |

Sustainable and Green Chemistry Protocols in Pyrazole Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances, are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles. thieme-connect.comresearchgate.net Traditional methods for synthesizing nitropyrazoles often rely on harsh conditions, such as the use of potent acid mixtures (e.g., HNO₃/H₂SO₄), which pose significant environmental and safety risks. nih.gov

Sustainable approaches to pyrazole synthesis focus on several key areas:

Alternative Energy Sources: Microwave (MW) irradiation and ultrasonication are used to accelerate reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.netmdpi.comnih.gov These techniques enhance energy efficiency and can enable solvent-free reactions.

Green Solvents: The replacement of volatile organic compounds (VOCs) with environmentally benign solvents is a cornerstone of green chemistry. Water is a highly desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. thieme-connect.comrsc.org Efficient syntheses of various pyrazole derivatives have been developed using water as the reaction medium. thieme-connect.comthieme-connect.com Ionic liquids and solvent-free conditions, sometimes using a recoverable organic salt as a medium, also represent greener alternatives. tandfonline.com

Greener Reagents and Catalysts: For the critical nitration step in the synthesis of compounds like this compound, greener alternatives to traditional nitrating agents are being explored. One such approach involves using oxone to nitrate (B79036) 3-aminopyrazole (B16455) in water, which is a safer and more environmentally friendly process. nih.gov Furthermore, the use of recyclable, heterogeneous catalysts, such as silica-supported sulfuric acid or nanocatalysts, can simplify product purification and reduce chemical waste. thieme-connect.com

The adoption of these green protocols not only lessens the environmental impact of chemical synthesis but also can lead to more efficient, safer, and economically viable manufacturing processes. researchgate.net

Table 2: Comparison of Conventional and Green Synthetic Methods for Pyrazole Derivatives This interactive table contrasts traditional synthesis methods with modern, sustainable alternatives, highlighting improvements in efficiency and environmental impact.

| Reaction Type | Conventional Method | Green/Sustainable Method | Advantages of Green Method | Reference |

| Pyrazole Ring Formation | Cyclocondensation in organic solvents (e.g., ethanol, acetic acid) with prolonged heating. | One-pot, multicomponent reaction in water or under solvent-free conditions. rsc.orgtandfonline.com | Reduced reaction time, simplified workup, avoidance of toxic solvents, higher atom economy. | rsc.orgtandfonline.com |

| Energy Input | Conventional reflux heating for several hours. | Microwave irradiation (minutes) or ultrasonic assistance. researchgate.netmdpi.com | Drastic reduction in reaction time, lower energy consumption, often improved yields. | researchgate.netmdpi.com |

| Nitration of Pyrazole Ring | Fuming HNO₃ in concentrated H₂SO₄ or acetic anhydride. nih.gov | Oxone as nitrating agent in water; solid acid catalysts. nih.gov | Use of safer reagents, milder reaction conditions, avoidance of highly corrosive acid mixtures. | nih.gov |

| Catalysis | Homogeneous catalysts, often requiring stoichiometric amounts. | Recyclable heterogeneous catalysts (e.g., CeO₂/SiO₂, magnetic nanoparticles). thieme-connect.comresearchgate.net | Easy catalyst recovery and reuse, simplified product purification, reduced waste. | thieme-connect.comresearchgate.net |

Chemical Reactivity, Reaction Mechanisms, and Tautomerism of 1 Ethyl 3 Methyl 4 Nitro 1h Pyrazole

Electronic Properties and Predicted Reactivity of the 4-Nitropyrazole System

The chemical behavior of 1-ethyl-3-methyl-4-nitro-1H-pyrazole is largely dictated by the electronic interplay between the pyrazole (B372694) ring and its substituents. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This system is characterized as being π-excessive, meaning the lone pair of the pyrrole-type nitrogen (N-1) participates in the aromatic system, increasing the electron density of the ring. Consequently, pyrazoles generally react readily with electrophiles. researchgate.net

However, the presence of a nitro group (-NO₂) at the C-4 position drastically alters this intrinsic reactivity. The nitro group is a powerful electron-withdrawing group, both through resonance and inductive effects. This effect significantly reduces the electron density of the aromatic π-system. As a result, the this compound ring is deactivated towards electrophilic attack and, conversely, activated for nucleophilic substitution reactions. mdpi.com The methyl group at C-3 and the ethyl group at N-1 are electron-donating groups, but their influence is insufficient to counteract the strong deactivating effect of the nitro group.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Ethyl (-CH₂CH₃) | N-1 | Electron-donating (inductive) | Weakly activating |

| Methyl (-CH₃) | C-3 | Electron-donating (inductive, hyperconjugation) | Weakly activating |

| Nitro (-NO₂) | C-4 | Strongly electron-withdrawing (resonance, inductive) | Strongly deactivating for electrophilic substitution; Activating for nucleophilic substitution |

Nucleophilic Substitution Reactions on the Pyrazole Ring and Nitro Group

Given its electron-deficient nature, the this compound scaffold is a prime candidate for nucleophilic substitution reactions. In such reactions, a nucleophile attacks the pyrazole ring, leading to the displacement of a leaving group. The nitro group at the C-4 position can itself act as a leaving group, although displacement of other substituents or ring-opening mechanisms can also occur.

Studies on related compounds, such as 1,4-dinitropyrazoles, have shown that they readily react with nucleophiles like arylhydrazines. researchgate.net These reactions can lead to the substitution of the nitro group at the N-1 position. While this compound has a stable ethyl group at N-1, nucleophilic attack on the ring carbons is still highly probable, potentially leading to complex reaction pathways, including ring-opening and rearrangement.

A particularly important mechanism in the nucleophilic substitution of electron-deficient nitrogen heterocycles is the ANRORC mechanism. wikipedia.org This acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. The ANRORC mechanism provides an alternative pathway to direct substitution (the SNAr mechanism) and has been proposed for the reactions of 1,4-dinitropyrazoles with arylhydrazines. researchgate.net

In a hypothetical ANRORC reaction involving this compound and a strong nucleophile (e.g., an amide or hydrazine (B178648) derivative), the process would likely follow these steps:

Addition of the Nucleophile: The nucleophile attacks an electron-deficient carbon atom of the pyrazole ring, for instance, C-5 or C-3. This initial attack disrupts the aromaticity of the ring, forming a σ-complex intermediate.

Ring Opening: The strained intermediate undergoes cleavage of a ring bond, typically a C-N or N-N bond, to form a more stable, open-chain intermediate.

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring. This new ring may be an isomer of the original pyrazole or a completely different heterocyclic system, depending on the nucleophile and the specific bonds that form and break.

This mechanism can explain the formation of unexpected regioisomers in reactions of substituted nitropyrazoles. researchgate.net While direct experimental evidence for the ANRORC mechanism in this compound is not detailed in the available literature, its relevance is inferred from studies on structurally similar, highly electrophilic pyrazole systems. researchgate.netwikipedia.org

Electrophilic Substitution Reactions on the this compound Scaffold

Electrophilic aromatic substitution is a hallmark reaction of many aromatic compounds, including the parent pyrazole ring. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In unsubstituted or activated pyrazoles, electrophiles typically attack the C-4 position, which is the most electron-rich.

However, in this compound, the situation is reversed. The presence of the strongly deactivating nitro group at the C-4 position renders the entire pyrazole ring highly electron-deficient and thus resistant to attack by electrophiles. mdpi.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, which proceed readily with benzene (B151609) or activated heterocycles, would not be expected to occur under standard conditions with this substrate. masterorganicchemistry.comyoutube.com The deactivating effect of the nitro group is so profound that it overrides the natural π-excessive character of the pyrazole ring and the weak activating effects of the ethyl and methyl groups. Any forced electrophilic substitution would likely require harsh reaction conditions and would probably occur at the least deactivated position, C-5, if at all.

Redox Chemistry and Transformation of the Nitro Functionality

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction. The redox chemistry of this compound is dominated by the reduction of its C-4 nitro functionality. This transformation is a common and synthetically useful reaction for nitroaromatic and nitroheteroaromatic compounds.

The reduction of the nitro group can yield several products depending on the reducing agent and reaction conditions, but the most common outcome is its complete reduction to a primary amine (-NH₂). This would convert this compound into 1-ethyl-3-methyl-1H-pyrazol-4-amine. This transformation is significant as it changes the electronic nature of the substituent from strongly electron-withdrawing to electron-donating, thereby altering the chemical reactivity of the pyrazole ring.

Common reagents used for this type of reduction include:

Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).

Metals in acidic media (e.g., tin (Sn), iron (Fe), or zinc (Zn) in hydrochloric acid).

Other reducing agents like sodium dithionite.

The resulting aminopyrazole is a valuable synthetic intermediate for the construction of more complex heterocyclic systems and other functionalized molecules. nih.gov

Tautomeric and Isomeric Equilibria in Pyrazole Systems Relevant to this compound

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. nih.gov This is a crucial concept in the chemistry of many heterocyclic compounds, including pyrazoles. nih.govresearchgate.net

For pyrazole and its derivatives that possess a hydrogen atom on one of the ring nitrogens (an N-H bond), a form of prototropic tautomerism known as annular tautomerism is possible. nih.gov This involves the migration of the proton between the two ring nitrogen atoms (N-1 and N-2). For an unsymmetrically substituted pyrazole, such as 3-methyl-1H-pyrazole, this equilibrium results in two distinct tautomers: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole.

The position of this equilibrium is sensitive to several factors, including the nature of the substituents, the solvent, and the physical state (solid, liquid, or gas). researchgate.netresearchgate.net The relative stability of the tautomers can be influenced by the electronic effects of the substituents; electron-donating groups tend to favor being at the C-3 position, while electron-withdrawing groups often stabilize the tautomer where they are at C-5. researchgate.net

However, in the case of This compound , annular tautomerism is not possible . The presence of the ethyl group covalently bonded to the N-1 nitrogen atom "fixes" the structure. There is no mobile N-H proton that can shift to the N-2 position. Therefore, this specific compound exists as a single, non-interconverting tautomeric form. The study of tautomerism in related N-unsubstituted pyrazoles is essential for understanding their reactivity and potential isomeric products, but this compound itself is structurally locked. nih.govbeilstein-journals.org

Conformational and Isomeric Analysis of Related Nitroso-Pyrazolones

To understand the structural complexities of substituted pyrazoles, it is insightful to analyze related compounds, such as nitroso-pyrazolones. A pertinent example is 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, a compound structurally related to the subject of this article. These molecules exhibit rich isomeric and tautomeric behavior. researchgate.netresearchgate.net

Pyrazolones can exist in several tautomeric forms, including CH, NH, and OH forms. researchgate.net In the case of 4-nitroso-pyrazolones, studies have shown that they can exist in a tautomeric equilibrium with their corresponding oxime forms. researchgate.net Computational studies using quantum chemical methods (such as HF, DFT, and MPn) have been employed to determine the relative stabilities of these various structures. researchgate.netresearchgate.net

For 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, theoretical calculations suggest that the oxime tautomer is the most favored form in solution. researchgate.net Furthermore, this oxime can exist as a mixture of syn and anti isomers. The syn,syn-oxime form was identified as the most stable. researchgate.net The presence of different isomers, such as rotamers (conformational isomers arising from hindered rotation around a single bond), is a known phenomenon in N-nitroso compounds. acanthusresearch.comnih.gov This restricted rotation around the N-N bond can lead to distinct, stable forms that can be identified by analytical methods like NMR spectroscopy and HPLC. acanthusresearch.com For 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, the existence of a mixture of syn- and anti-oxime isomers in solution has been confirmed. researchgate.net

The relative stabilities of these isomers can be influenced by the solvent, an effect that can be estimated using models like the polarizable continuum model (PCM). researchgate.net

| Compound | Method/Basis Set | Isomer/Tautomer | Relative Energy | Finding |

| 1-ethyl-3-methyl-4-nitroso-5-pyrazolone | B3LYP, HF, MP2, MP4 with 6-31+G** and 6-311+G | syn,syn-oxime | Most Stable | This is the most stable form identified through computational energetics. researchgate.net |

| 1-ethyl-3-methyl-4-nitroso-5-pyrazolone | B3LYP, HF, MP2, MP4 with 6-31+G and 6-311+G** | anti,anti-oxime | Nearly isoenergetic (in some models) | Solvent incorporation with the PCM model showed this isomer to be close in energy to the syn,syn-oxime. researchgate.net |

| 1-ethyl-3-methyl-4-nitroso-5-pyrazolone | Experimental (Solution) | Mixture of syn- and anti-oxime isomers | N/A | The compound exists as a mixture of these isomers in solution. researchgate.net |

Advanced Spectroscopic Characterization and Quantum Chemical Investigations of 1 Ethyl 3 Methyl 4 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-ethyl-3-methyl-4-nitro-1H-pyrazole, ¹H and ¹³C NMR would provide unambiguous evidence for its constitution.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The electron-withdrawing effect of the adjacent nitro group and the pyrazole (B372694) ring significantly influences the chemical shifts.

H-5 Proton: The single proton on the pyrazole ring (H-5) is expected to appear as a singlet at the most downfield position (δ 8.0-9.0 ppm) due to the strong deshielding effects of the aromatic ring and the adjacent nitro group.

Ethyl Group (CH₂): The methylene (B1212753) protons of the N-ethyl group would present as a quartet, coupled to the methyl protons. This signal is anticipated in the δ 4.2-4.5 ppm range, shifted downfield by the adjacent nitrogen atom.

Methyl Group (C-3): The protons of the methyl group attached to C-3 of the pyrazole ring are expected to be a singlet in the δ 2.5-2.7 ppm region. Data for a similar compound, 5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, shows the C3-methyl protons as a singlet at δ 2.47 ppm. rsc.org

Ethyl Group (CH₃): The terminal methyl protons of the ethyl group would appear as a triplet coupled to the methylene protons, expected around δ 1.4-1.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predictions are based on standard chemical shift values and data from analogous compounds. rsc.orgorganicchemistrydata.org

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 8.0 - 9.0 | Singlet (s) |

| N-CH₂-CH₃ | 4.2 - 4.5 | Quartet (q) |

| C₃-CH₃ | 2.5 - 2.7 | Singlet (s) |

| N-CH₂-CH₃ | 1.4 - 1.6 | Triplet (t) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected for this compound. The positions of the pyrazole ring carbons are particularly diagnostic. In 4-nitropyrazoles, the carbon bearing the nitro group (C-4) is typically shielded, while the adjacent carbons (C-3 and C-5) are deshielded. researchgate.net

Ring Carbons (C-3, C-4, C-5): The C-3 carbon, substituted with a methyl group, is predicted to be significantly downfield. The C-4 carbon, directly attached to the electron-withdrawing nitro group, would also be downfield but its exact position varies. The C-5 carbon signal would appear in the aromatic region. For comparison, in a series of N-methyl-pyrazole derivatives, the ring carbons appear in a wide range from δ 105 to 150 ppm. researchgate.net

Ethyl Group Carbons: The methylene carbon (N-CH₂) is expected around δ 45-50 ppm, while the terminal methyl carbon (-CH₃) would be the most upfield signal, around δ 14-16 ppm.

Methyl Carbon (C-3): The C-3 methyl carbon signal is anticipated around δ 12-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on established substituent effects and data from analogous pyrazoles. researchgate.netresearchgate.net

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 145 - 155 |

| C-4 | 120 - 130 |

| C-5 | 135 - 145 |

| N-CH₂-CH₃ | 45 - 50 |

| C₃-CH₃ | 12 - 15 |

| N-CH₂-CH₃ | 14 - 16 |

Advanced and Multi-Nuclear NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)

While one-dimensional NMR provides primary structural data, advanced techniques would be essential for unambiguous assignment.

2D NMR: Heteronuclear Single Quantum Coherence (HSQC) experiments would correlate the proton signals with their directly attached carbon atoms, confirming the assignments in Tables 1 and 2. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be crucial to establish the connectivity across the molecule, showing correlations between the N-ethyl protons and the C-5 ring carbon, and between the C-3 methyl protons and the C-3 and C-4 carbons.

¹⁵N NMR: This technique would provide valuable information about the electronic environment of the three nitrogen atoms. The two pyrazole nitrogens and the single nitro group nitrogen would resonate at characteristic chemical shifts, confirming the presence and nature of the nitrogen-containing functional groups. In related nitroimidazole compounds, ¹⁵N chemical shifts are highly sensitive to substitution and electronic structure. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The most prominent features in the vibrational spectrum of this compound would be the strong absorptions from the nitro group.

Nitro (NO₂) Group Vibrations: Two strong and characteristic bands are expected: the asymmetric stretching vibration (ν_as_) typically appears in the 1560-1520 cm⁻¹ region, and the symmetric stretching vibration (ν_s_) is found in the 1370-1330 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching from the pyrazole ring proton (H-5) is expected above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups will appear in the 2980-2850 cm⁻¹ region.

Pyrazole Ring Vibrations: C=N and C=C stretching vibrations within the pyrazole ring typically occur in the 1600-1450 cm⁻¹ region.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound Assignments based on data from analogous nitro-aromatic and pyrazole compounds. nist.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100 | Medium-Weak |

| Aliphatic C-H Stretches | 2980 - 2850 | Medium |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Strong |

| C=N/C=C Ring Stretches | 1600 - 1450 | Medium-Variable |

| NO₂ Symmetric Stretch | 1370 - 1330 | Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₆H₉N₃O₂; Molecular Weight: 155.16 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 155.

The fragmentation pattern would likely involve characteristic losses associated with the substituents and the pyrazole ring:

Loss of the Nitro Group: A prominent peak corresponding to the loss of NO₂ (46 Da) to give a fragment at m/z 109 is highly probable.

Loss of Ethene: Cleavage of the N-ethyl group via loss of ethene (C₂H₄, 28 Da) would result in a fragment at m/z 127.

Ring Fragmentation: Subsequent fragmentation of the pyrazole ring often involves the loss of HCN (27 Da) or N₂ (28 Da), leading to smaller fragment ions.

X-ray Crystallography for Precise Solid-State Structural Determination

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the surveyed literature. This technique, however, would be the ultimate method for confirming its molecular structure in the solid state.

An X-ray analysis would provide precise data on:

Bond Lengths and Angles: Confirming the expected bond distances for C-N, N-N, C=C, and N-O bonds.

Ring Planarity: The pyrazole ring is expected to be essentially planar.

Conformation: The orientation of the ethyl and nitro group substituents relative to the pyrazole ring would be determined.

Intermolecular Interactions: It would reveal any hydrogen bonding or π-π stacking interactions that dictate the crystal packing.

Crystal structures of related compounds, such as 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate and various other nitropyrazole derivatives, have been determined, consistently showing the planarity of the pyrazole core. researchgate.netnih.gov

Quantum Chemical Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. Calculations for nitro-pyrazole derivatives are commonly performed using the B3LYP functional with basis sets such as 6-311G(d,p) or aug-cc-pVDZ to achieve a balance between accuracy and computational cost. energetic-materials.org.cntandfonline.com Such studies on related nitro-aromatic heterocycles reveal that the molecular geometry is significantly influenced by the substituents. energetic-materials.org.cnnih.gov

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior. nih.gov For nitro-pyrazole systems, the HOMO is typically distributed over the pyrazole ring and the alkyl substituents, while the LUMO is predominantly localized on the pyrazole ring and the electron-withdrawing nitro group. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Nitro-Pyrazole Derivative

| Parameter | Representative Value | Description |

| Total Energy | Varies (Hartree) | The total electronic energy of the optimized molecular structure. tandfonline.com |

| EHOMO | ~ -7.0 to -8.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. nih.gov |

| ELUMO | ~ -3.0 to -4.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. nih.gov |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 eV | Energy difference between HOMO and LUMO, indicating molecular stability and reactivity. researchgate.net |

| Dipole Moment (μ) | ~ 4.0 to 6.0 D | A measure of the overall polarity of the molecule, arising from the charge separation due to substituents. |

Note: These values are representative examples based on DFT calculations (e.g., B3LYP/6-311G(d,p)) for similar nitro-pyrazole structures and can vary based on the specific molecule and computational method.

Ab Initio and Møller-Plesset Perturbation Theory (MPn) Approaches

While DFT is widely used, ab initio methods that are not based on empirical functional fitting provide a different hierarchy of accuracy. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which is the interaction between individual electrons. Møller-Plesset perturbation theory is a post-Hartree-Fock method used to systematically include electron correlation effects. wikipedia.org

Calculations are typically carried out to the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.org The MP2 level of theory is a common choice for small to medium-sized molecules as it offers a significant improvement over HF by capturing the essential effects of electron correlation, particularly dispersion forces, at a manageable computational cost. researchgate.net

For a molecule like this compound, an MP2 calculation would provide a more accurate energy and electron distribution compared to HF. wikipedia.org These calculations are valuable for benchmarking the results obtained from DFT methods and for systems where dispersion interactions are critical. However, MPn methods are computationally more demanding than DFT and their cost increases rapidly with the size of the molecule and the basis set. wikipedia.orgsmu.edu Systematic studies have also shown that the MPn series is not guaranteed to converge, and its performance can be system-dependent. wikipedia.org Therefore, the choice of method requires careful consideration of the desired accuracy versus the computational expense.

Analysis of Electronic Localization Function (ELF) and Natural Population Analysis (NPA)

To gain a more intuitive understanding of the electron distribution and chemical bonding, specialized analysis methods are employed.

The Electronic Localization Function (ELF) provides a visual representation of the probability of finding an electron pair. wikipedia.org It maps regions of high electron localization, which correspond to chemical bonds (covalent bonds), lone pairs, and atomic cores, offering a faithful visualization of the VSEPR model. wikipedia.org In this compound, an ELF analysis would be expected to show:

Localization basins corresponding to the C-C, C-N, and N-N bonds of the pyrazole ring.

Distinct basins for the C-H bonds of the ethyl and methyl groups.

High localization around the oxygen atoms of the nitro group, representing their lone pairs.

Localization corresponding to the N-O bonds of the nitro group.

Natural Population Analysis (NPA) is a method for assigning partial atomic charges to atoms within a molecule. uni-rostock.de Unlike the more traditional Mulliken population analysis, NPA is less sensitive to the choice of basis set and provides a more chemically meaningful description of the electron distribution. uni-rostock.de The analysis is derived from the Natural Bond Orbital (NBO) method, which transforms the molecular orbitals into a set of localized bonds and lone pairs. tandfonline.comgaussian.com

For this compound, NPA would quantify the electron-withdrawing effect of the nitro group and the pyrazole nitrogens.

Table 2: Illustrative Natural Population Analysis (NPA) Charges

| Atom | Representative NPA Charge (e) | Interpretation |

| N1 (ethyl-substituted) | ~ -0.15 to -0.25 | Moderately negative due to its lone pair, with some charge donated by the ethyl group. |

| N2 | ~ -0.20 to -0.30 | Typically the most electron-rich nitrogen in the pyrazole ring. |

| C3 (methyl-substituted) | ~ +0.10 to +0.20 | Positive charge, influenced by adjacent nitrogen atoms. |

| C4 (nitro-substituted) | ~ +0.25 to +0.40 | Highly positive (electron-deficient) due to the strong withdrawing effect of the NO2 group. |

| N (of NO2 group) | ~ +0.50 to +0.70 | Highly positive, as it is bonded to two electronegative oxygen atoms. |

| O (of NO2 group) | ~ -0.40 to -0.55 | Strongly negative, accumulating significant electron density. |

Note: These values are illustrative and derived from typical NPA results for nitro-substituted heterocycles. The exact values depend on the computational level.

Computational Assessment of Reactivity Indices and Local Chemical Properties

Conceptual DFT provides a framework for defining and calculating global and local reactivity indices, which predict the chemical behavior of molecules. ekb.egmdpi.com These indices are typically derived from the HOMO and LUMO energies based on Koopmans' theorem. mdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. irjweb.com

Chemical Hardness (η): Represents the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2. mdpi.comirjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η = χ²/2η, where μ is the chemical potential (μ ≈ -χ). irjweb.com

The presence of the electron-withdrawing nitro group is expected to increase the electronegativity and electrophilicity of this compound, making it a better electron acceptor compared to its non-nitrated analogue.

Table 3: Illustrative Global Reactivity Descriptors (in eV)

| Descriptor | Formula | Representative Value | Chemical Implication |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | ~ 5.5 | High, indicating a strong ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | ~ 2.1 | Moderately hard, suggesting good stability but accessible reactivity. irjweb.com |

| Chemical Softness (S) | 1/η | ~ 0.48 | Moderate softness, indicating polarizability. |

| Electrophilicity Index (ω) | χ²/2η | ~ 7.2 | High, classifying the molecule as a strong electrophile. irjweb.com |

Note: Values are calculated using the representative HOMO/LUMO energies from Table 1.

Theoretical Studies of Solvent Effects on Molecular Conformation and Stability

Chemical processes are most often carried out in solution, and the solvent can significantly impact molecular properties. citedrive.com Theoretical studies can model these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. researchgate.net

For this compound, which possesses a significant dipole moment, moving from the gas phase to a polar solvent (like water or ethanol) is expected to have several consequences:

Increased Dipole Moment: The polar solvent will stabilize charge separation in the molecule, leading to an increase in the calculated dipole moment. researchgate.net

Stabilization of Polar Conformations: Any conformational flexibility in the ethyl group might be influenced, with conformations leading to a higher dipole moment being favored in polar solvents.

Changes in Electronic Properties: The HOMO-LUMO gap often decreases in polar solvents, which can enhance the molecule's reactivity. researchgate.net This is due to the differential stabilization of the frontier orbitals by the solvent.

Table 4: Illustrative Comparison of Properties in Gas Phase vs. Polar Solvent (PCM)

| Property | Gas Phase (Illustrative) | Water (ε ≈ 78.4) (Illustrative) | Effect of Solvent |

| Dipole Moment (μ) | 5.2 D | 6.8 D | Increase due to stabilization of charge separation. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.2 eV | 4.0 eV | Decrease, suggesting increased reactivity in a polar medium. researchgate.net |

| Total Energy | Egas | Esolv < Egas | Overall stabilization of the molecule (negative solvation energy). |

Note: These values are illustrative, based on typical trends observed for polar molecules in PCM calculations.

Pharmacological Efficacy and Structure Activity Relationship Sar Studies of 1 Ethyl 3 Methyl 4 Nitro 1h Pyrazole Derivatives

Broad Spectrum of Biological Activities Associated with Pyrazole (B372694) Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry, renowned for conferring a wide array of pharmacological activities. nih.govmdpi.comnih.gov Derivatives of pyrazole have been extensively investigated and have shown a remarkable diversity of biological effects, including anti-inflammatory, analgesic, antimicrobial, antifungal, anticancer, antiviral, and antitubercular properties. nih.govnih.govglobalresearchonline.net The versatility of the pyrazole ring allows for substitutions at various positions, which significantly influences the resulting biological activity and enables the fine-tuning of pharmacological profiles. This has led to the development of several clinically successful drugs containing the pyrazole core. The continued exploration of pyrazole derivatives is a dynamic area of research, with the goal of discovering novel therapeutic agents with improved efficacy and safety profiles.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives have a long-standing history as effective anti-inflammatory and analgesic agents. nih.govnih.gov The structural features of the pyrazole nucleus are well-suited for interaction with enzymes involved in the inflammatory cascade.

One study synthesized a series of novel pyrazole analogues and screened them for anti-inflammatory activity. Among the tested compounds, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated notable anti-inflammatory effects when compared with standard drugs. nih.gov This finding highlights the potential of pyrazole derivatives bearing a nitro-substituted phenyl group in the development of new anti-inflammatory agents. The structure-activity relationship (SAR) suggests that the presence and position of the nitro group, along with other substituents on the pyrazole and phenyl rings, play a crucial role in modulating the anti-inflammatory and analgesic efficacy. zsmu.edu.ua

Investigation of Cyclooxygenase (COX) Inhibitory Mechanisms

The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory and analgesic effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are the two main isoforms of this enzyme, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. While non-selective COX inhibitors can cause gastrointestinal side effects due to the inhibition of the protective functions of COX-1, selective COX-2 inhibitors offer a safer therapeutic alternative.

Several pyrazole-based compounds have been developed as selective COX-2 inhibitors. mdpi.comnih.gov The structural characteristics of the pyrazole scaffold allow for the design of molecules that can selectively fit into the active site of the COX-2 enzyme. nih.gov For instance, the presence of specific substituents on the pyrazole ring can lead to enhanced binding affinity and selectivity for COX-2 over COX-1. While direct studies on the COX inhibitory mechanism of 1-ethyl-3-methyl-4-nitro-1H-pyrazole are not extensively available, the established role of the pyrazole core in COX inhibition suggests that this compound and its derivatives could potentially exhibit similar activity. Further research is required to elucidate the specific interactions and inhibitory potential of 4-nitro-substituted pyrazoles on COX enzymes.

Antimicrobial and Antifungal Activities

The pyrazole scaffold is a key component in the development of novel antimicrobial and antifungal agents. mdpi.com A variety of pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. medwinpublishers.com

In one study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. The compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide was found to be highly active against the Gram-positive bacteria Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. Another compound in the same study showed high activity against the Gram-negative bacteria Escherichia coli with an MIC of 0.25 μg/mL. nih.gov Furthermore, certain compounds from this series displayed potent antifungal activity against Aspergillus niger and Microsporum audouinii. nih.gov

Another study reported on nitrofuran-containing tetrasubstituted pyrazole derivatives that exhibited good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis, as well as antifungal activity against C. albicans. nih.gov The presence of a nitro group, either on a phenyl ring or as part of a nitrofuran moiety, appears to be a favorable feature for antimicrobial and antifungal activity in pyrazole derivatives.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Test Organism | MIC (μg/mL) |

|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 |

| Compound 3 from the same study | Escherichia coli | 0.25 |

| Compound 2 from the same study | Aspergillus niger | 1 |

Anticancer and Antitumor Potential

The pyrazole framework is a recognized "privileged scaffold" in the design of anticancer agents, with numerous derivatives showing potent activity against various cancer cell lines. nih.gov The structural versatility of pyrazoles allows for the development of compounds that can interact with multiple targets involved in cancer progression. nih.gov

While direct studies on the anticancer potential of this compound are limited, the broader class of pyrazole derivatives has been extensively studied. For instance, some pyrazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. mdpi.comresearchgate.net The substitution pattern on the pyrazole ring is critical for determining the anticancer efficacy. The introduction of specific functional groups can enhance the cytotoxic activity and selectivity towards cancer cells.

Studies on Kinase and Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant mechanism through which pyrazole derivatives exert their anticancer effects is by inhibiting protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive target for therapeutic intervention.

Antiviral and Antituberculosis Applications

In addition to the aforementioned activities, pyrazole derivatives have also shown promise as antiviral and antitubercular agents. nih.govnih.gov The development of new drugs to combat viral infections and tuberculosis remains a critical area of research due to the emergence of drug-resistant strains.

While specific antiviral studies on this compound are not documented in the reviewed literature, the general class of pyrazole derivatives has been reported to possess antiviral properties. researchgate.net

In the context of tuberculosis, several pyrazole-containing compounds have been evaluated for their activity against Mycobacterium tuberculosis. japsonline.comnih.gov The presence of a nitro group in other heterocyclic compounds, such as nitrofurans, has been associated with antitubercular activity. deepdyve.comnih.gov This suggests that 4-nitro-substituted pyrazoles could be a promising area for the development of new antituberculosis agents. Further research is needed to explore the specific efficacy and mechanism of action of this compound and its derivatives against viral and mycobacterial pathogens.

Antidiabetic and Antioxidant Effects

The exploration of pyrazole derivatives has revealed significant potential in managing diabetes mellitus and oxidative stress. Research into various analogs indicates that the pyrazole scaffold can be tailored to inhibit key enzymes involved in glucose metabolism and to scavenge harmful free radicals.

Antidiabetic Activity: Pyrazole derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and subsequent glucose absorption. For instance, studies on compounds like 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) have demonstrated potent inhibition of these enzymes. matilda.sciencenih.gov Pyz-1, in particular, showed an α-glucosidase inhibition IC50 value of 75.62 ± 0.56 µM, comparable to the standard drug Acarbose (IC50 = 72.58 ± 0.68 µM). matilda.sciencenih.gov

Furthermore, research on aryl pyrazol-3-one derivatives has identified potent hypoglycemic agents. Specifically, ethyl-2-para-nitrophenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate demonstrated significant hypoglycemic activity, comparable to metformin. niscpr.res.in This highlights the potential role of the nitro group in enhancing antidiabetic efficacy. niscpr.res.inresearchgate.net The electron-withdrawing nature of the 4-nitro group in the this compound scaffold is thus anticipated to be a key contributor to its potential antidiabetic effects.

Antioxidant Activity: Many pyrazole derivatives exhibit considerable antioxidant and radical scavenging abilities. matilda.sciencenih.gov Studies involving 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives showed that certain compounds were prominent antioxidants in DPPH free radical scavenging assays. The antioxidant potential is often linked to the molecule's ability to donate electrons to neutralize reactive oxygen species. The substitution pattern on the pyrazole ring plays a crucial role in modulating this activity. mdpi.com

Table 1: In Vitro Antidiabetic Activity of Selected Pyrazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |

| Pyz-1 | α-amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 |

| Pyz-2 | α-amylase | 120.2 ± 0.68 | Acarbose | 115.6 ± 0.574 |

Other Significant Biological Activities